molecular formula C15H9ClFNO3 B2661628 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 303997-16-2

2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2661628
CAS No.: 303997-16-2
M. Wt: 305.69
InChI Key: RYCYMPWGFGICTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the isoindole core through a methoxy linkage. It is a colorless to pale yellow liquid with a distinct odor and is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-chloro-6-fluorophenol with phthalic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isoindole ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

  • 1-[(3-[(2-chloro-6-fluorophenyl)methoxy]phenyl)methylideneamino]-3-ethylthiourea
  • 2-chloro-6-fluoroanisole
  • 2-chloro-4-fluoroanisole

Comparison: Compared to similar compounds, 2-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of the isoindole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3/c16-12-6-3-7-13(17)11(12)8-21-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYMPWGFGICTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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